molecular formula C10H19NO B2752672 (2-(Aminomethyl)bicyclo[2.2.2]octan-2-yl)methanol CAS No. 2219371-07-8

(2-(Aminomethyl)bicyclo[2.2.2]octan-2-yl)methanol

Cat. No.: B2752672
CAS No.: 2219371-07-8
M. Wt: 169.268
InChI Key: PVVGISPGHQPFHV-UHFFFAOYSA-N
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Description

Historical Context and Development of Bicyclo[2.2.2]octane Derivatives

The bicyclo[2.2.2]octane framework, first synthesized in the mid-20th century, gained prominence due to its high symmetry and strain energy, which mimic natural product scaffolds. Early work by Dauben and colleagues demonstrated the utility of Diels-Alder reactions for constructing bicyclo[2.2.2]octane systems, laying the groundwork for later functionalization. The introduction of aminomethyl and hydroxymethyl groups, as seen in this compound, emerged from efforts to enhance solubility and bioactivity in rigid hydrocarbon systems. For example, Roberts et al. explored stereoselective methodologies for bicyclo[2.2.2]octane-2,5-diones, highlighting the challenges of achieving enantiopure products.

A pivotal advancement came with the application of ring-closing metathesis (RCM) and Michael addition strategies to install functional groups on the bicyclic core. These methods enabled the synthesis of derivatives with tailored substituents, including the aminomethyl and hydroxymethyl moieties present in the target compound. The structural rigidity of bicyclo[2.2.2]octane derivatives has made them attractive mimics for aromatic systems, as demonstrated by Mykhailiuk et al., who replaced phenyl rings with 2-oxabicyclo[2.2.2]octane to improve drug-like properties.

Significance in Contemporary Organic Chemistry

The bicyclo[2.2.2]octane scaffold is prized for its ability to confer conformational restraint, making it invaluable in drug design and materials science. Key applications include:

  • Bioisosteric Replacements : The 2-oxabicyclo[2.2.2]octane system has been validated as a saturated bioisostere for phenyl rings, reducing lipophilicity while maintaining metabolic stability.
  • Stereochemical Probes : The rigid framework allows precise control over stereochemistry, facilitating studies on stereoselective reactions and enzyme-substrate interactions.
  • Natural Product Synthesis : Bicyclo[2.2.2]octane derivatives serve as intermediates in the synthesis of complex natural products like parthenolide, where ring strain and functional group positioning are critical.

Recent work by Levterov et al. underscores the scaffold’s versatility: replacing phenyl groups in Imatinib with 2-oxabicyclo[2.2.2]octane improved water solubility by 40% without compromising activity. Such findings highlight the potential of this compound as a tunable platform for optimizing physicochemical properties in drug candidates.

Current Research Landscape and Scientific Interest

Current investigations into bicyclo[2.2.2]octane derivatives focus on three areas:

  • Synthetic Methodologies : Enantioselective synthesis remains a priority. Chen and colleagues developed a metal-free [4 + 2] cycloaddition strategy to access bicyclo[2.2.2]octane-1-carboxylates with >90% enantiomeric excess (ee). This approach could be adapted to synthesize the target compound’s chiral centers.
  • Drug Discovery : Derivatives such as spiro-bicyclo[2.2.2]octanes exhibit toxicity in breast cancer cells, suggesting potential as paclitaxel mimetics.
  • Material Science : The scaffold’s rigidity is being explored in polymer chemistry to enhance thermal stability.

Table 1: Key Synthetic Routes to Bicyclo[2.2.2]octane Derivatives

Method Key Steps Yield (%) Enantioselectivity Reference
Diels-Alder Cycloaddition Lewis acid-catalyzed [4 + 2] reaction 65–78 Moderate
Ring-Closing Metathesis Grubbs catalyst-mediated RCM 45–60 N/A
Enamine Catalysis Asymmetric [4 + 2] cycloaddition 82–94 >90% ee

Objectives and Scope of Academic Investigation

Future research on this compound should prioritize:

  • Stereocontrolled Synthesis : Developing catalytic asymmetric methods to access enantiopure forms, building on Chen’s work with enamine catalysis.
  • Structure-Activity Relationships (SAR) : Systematically varying substituents to assess impacts on bioavailability and target binding.
  • Computational Modeling : Using density functional theory (DFT) to predict regioselectivity in functionalization reactions, as demonstrated in Diels-Alder studies.

The compound’s dual functionality (amine and alcohol groups) presents opportunities for bifunctional catalysis or coordination chemistry, areas yet to be explored. Collaborative efforts between synthetic chemists and computational researchers will be essential to unlock its full potential.

Properties

IUPAC Name

[2-(aminomethyl)-2-bicyclo[2.2.2]octanyl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO/c11-6-10(7-12)5-8-1-3-9(10)4-2-8/h8-9,12H,1-7,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVVGISPGHQPFHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CCC1CC2(CN)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-(Aminomethyl)bicyclo[2.2.2]octan-2-yl)methanol typically involves the following steps:

    Formation of the Bicyclo[2.2.2]octane Core: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile, followed by hydrogenation to yield the bicyclo[2.2.2]octane structure.

    Introduction of the Aminomethyl Group: The aminomethyl group can be introduced via a Mannich reaction, where formaldehyde and a primary amine react with the bicyclo[2.2.2]octane derivative.

    Hydroxymethylation: The hydroxymethyl group can be introduced through a hydroxymethylation reaction, typically using formaldehyde under basic conditions.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors may be employed to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can undergo reduction reactions, such as the reduction of the aminomethyl group to a primary amine using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using appropriate nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as halides, thiols, or amines under basic or acidic conditions.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

    Organic Synthesis: (2-(Aminomethyl)bicyclo[2.2.2]octan-2-yl)methanol can serve as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology:

    Biochemical Studies: The compound can be used as a probe to study enzyme-substrate interactions and metabolic pathways involving aminomethyl and hydroxymethyl groups.

Medicine:

    Drug Development: Due to its unique structure, the compound may exhibit biological activity and can be explored as a potential lead compound for the development of new drugs.

Industry:

    Materials Science: The compound can be used in the development of novel materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of (2-(Aminomethyl)bicyclo[2.2.2]octan-2-yl)methanol depends on its specific application. In biochemical contexts, the compound may interact with enzymes or receptors through its aminomethyl and hydroxymethyl groups, influencing molecular pathways and biological processes. The exact molecular targets and pathways involved would require detailed experimental studies to elucidate.

Comparison with Similar Compounds

Structural Analogs with Bicyclo[2.2.2]octane Scaffolds

Quinine and Quinidine Derivatives

Quinine (C₂₀H₂₄N₂O₂) and quinidine are well-known antimalarial agents featuring a bicyclo[2.2.2]octane core fused to a quinoline ring system. Key differences from the target compound include:

  • Substituents: Quinine/quinidine have a 6-methoxyquinolin-4-yl group and an ethenyl substituent, whereas (2-(Aminomethyl)bicyclo[2.2.2]octan-2-yl)methanol has simpler aminomethyl and hydroxymethyl groups.
  • Biological Activity : Quinine derivatives exhibit antimalarial and antibacterial effects , while the target compound’s activity remains uncharacterized but may differ due to reduced aromaticity and distinct functional groups.
  • pKa: Quinine has a pKa of 8.56 , whereas the target compound’s amino group likely confers a higher basicity (estimated pKa ~10–11).

Table 1: Comparison with Quinine Derivatives

Property This compound Quinine (C₂₀H₂₄N₂O₂)
Molecular Weight ~169.2 g/mol (estimated) 324.4 g/mol
Key Functional Groups -CH₂NH₂, -CH₂OH Quinoline, -OCH₃
Biological Activity Undetermined Antimalarial
pKa ~10–11 (estimated) 8.56
(2-Aminobicyclo[2.2.2]octan-2-yl)methanol Hydrochloride

This hydrochloride salt (C₉H₁₈ClNO) shares the bicyclo[2.2.2]octane core and aminomethyl group but differs in:

  • Ionization : The hydrochloride form increases water solubility and stability.
  • Molecular Weight : 191.7 g/mol vs. ~169.2 g/mol for the free base .
  • Applications : Used as an intermediate in drug discovery, contrasting with the target compound’s undefined applications .
{bicyclo[2.2.2]octan-1-yl}methanol

This analog (C₉H₁₆O) lacks the aminomethyl group, leading to:

  • Reduced Basicity : pKa ~15.24 (predicted) vs. ~10–11 for the target compound .
  • Downstream Utility : Serves as a precursor for aldehydes (e.g., bicyclo[2.2.2]octane-1-carbaldehyde) , highlighting divergent reactivity.

Analogs with Alternative Bicyclic Frameworks

2-Amino-1-(bicyclo[2.2.1]hept-2-yl)ethanol

This norbornane-derived compound (C₉H₁₇NO) has a bicyclo[2.2.1] framework, resulting in:

  • Stereochemical Complexity : Contains four undefined stereocenters, complicating synthesis compared to the target compound .
2-(Bicyclo[2.2.1]heptan-2-yl)ethanamine

Another norbornane analog (C₉H₁₅N) features an ethylamine side chain. Differences include:

  • Lipophilicity : Higher logP due to the absence of polar hydroxyl groups .

Table 2: Key Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) pKa (Predicted/Reported) Key Features
This compound C₉H₁₇NO ~169.2 ~10–11 Rigid core, dual polar groups
Quinine C₂₀H₂₄N₂O₂ 324.4 8.56 Antimalarial, quinoline ring
(2-Aminobicyclo[2.2.2]octan-2-yl)methanol HCl C₉H₁₈ClNO 191.7 ~10–11 (free base) Water-soluble salt
{bicyclo[2.2.2]octan-1-yl}methanol C₉H₁₆O 140.2 15.24 Precursor for aldehydes

Biological Activity

(2-(Aminomethyl)bicyclo[2.2.2]octan-2-yl)methanol is a bicyclic organic compound that has attracted attention in medicinal chemistry due to its unique bicyclo[2.2.2]octane structure, which facilitates interactions with biological targets. This compound is characterized by the presence of an aminomethyl group and a hydroxymethyl group, which may contribute to its biological activity.

The molecular formula of this compound is C11H17NC_{11}H_{17}N, with a molecular weight of approximately 165.26 g/mol. Its rigid bicyclic structure enhances binding interactions with various biological molecules, making it a candidate for pharmacological studies.

Biological Activity Overview

Research into the biological activity of this compound indicates several potential therapeutic applications:

  • Neuroprotective Effects : Some derivatives have shown promise in protecting neuronal cells from damage, suggesting potential applications in neurodegenerative diseases.
  • Antidepressant Activity : Initial studies indicate that this compound may exhibit antidepressant-like effects, although further investigation is needed to elucidate the underlying mechanisms.
  • Antiparasitic Properties : Similar bicyclic compounds have demonstrated antiprotozoal activities, particularly against Trypanosoma species and Plasmodium falciparum, indicating potential applications in treating malaria and sleeping sickness .

Structure-Activity Relationship (SAR)

The structure of this compound allows for various modifications that can enhance its biological activity:

ModificationEffect on Activity
Hydroxymethyl GroupIncreases solubility and potential interaction with biological targets
Aminomethyl GroupMay enhance binding affinity to neurotransmitter receptors

Case Studies and Research Findings

  • Neuroprotective Studies : A study reported that derivatives of bicyclic compounds similar to this compound exhibited significant neuroprotective effects in cellular models of oxidative stress, highlighting their potential in treating neurodegenerative disorders.
  • Antiparasitic Activity : Research on structural analogs demonstrated that certain bicyclic compounds showed IC50 values below 1 µM against Plasmodium falciparum and Trypanosoma brucei, indicating strong antiparasitic activity . These findings suggest that this compound could be explored for similar applications.
  • Antidepressant Potential : Preliminary behavioral assays in animal models indicated that modifications of the bicyclic structure may lead to compounds with significant antidepressant effects, warranting further exploration into their mechanisms of action.

Synthesis and Modification

The synthesis of this compound involves several key steps:

  • Formation of the Bicyclo[2.2.2]octane Core :
    • Achieved through a Diels-Alder reaction followed by hydrogenation.
  • Introduction of Functional Groups :
    • The aminomethyl group is introduced via a Mannich reaction.
    • Hydroxymethylation is performed using formaldehyde under basic conditions.

These synthetic routes provide opportunities for further modifications to enhance biological activity.

Q & A

Basic: What are the recommended protocols for synthesizing (2-(Aminomethyl)bicyclo[2.2.2]octan-2-yl)methanol, and how can purity be optimized?

Methodological Answer:
Synthesis typically involves bicyclic precursors functionalized with aminomethyl and hydroxymethyl groups. A generalized approach includes:

  • Step 1: Select a bicyclo[2.2.2]octane precursor (e.g., bicyclo[2.2.2]oct-2-ene) for functionalization.
  • Step 2: Introduce the aminomethyl group via reductive amination or nucleophilic substitution, using reagents like NH₃/NaBH₃CN .
  • Step 3: Install the hydroxymethyl group via oxidation or alcohol protection/deprotection strategies.
  • Purity Optimization: Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and confirm purity via HPLC (C18 column, UV detection at 254 nm) .

Basic: How should researchers safely handle and store this compound to mitigate hazards?

Methodological Answer:

  • Handling: Avoid skin/eye contact and inhalation. Use PPE (gloves, goggles, lab coat) and work in a fume hood. Electrostatic charge buildup should be prevented by grounding equipment .
  • Storage: Keep in a tightly sealed container under refrigeration (2–8°C) in a dry, ventilated area. Monitor for leaks and ensure containers are upright .
  • First Aid: For inhalation, move to fresh air; for skin contact, wash with soap/water. Eye exposure requires rinsing for 15+ minutes with saline .

Advanced: What computational strategies are effective for predicting this compound’s binding affinity to cytochrome P450 enzymes?

Methodological Answer:

  • Docking Studies: Use software like AutoDock Vina to model interactions with CYP2D6 or CYP3A4 active sites. Parameterize the ligand using Gaussian-optimized geometries (B3LYP/6-31G*) .
  • Molecular Dynamics (MD): Run 100+ ns simulations in GROMACS to assess stability of enzyme-ligand complexes. Analyze hydrogen bonding and hydrophobic interactions using VMD .
  • Validation: Compare results with experimental IC₅₀ values from fluorescence-based inhibition assays .

Advanced: How can researchers resolve contradictions in reported toxicity data for bicyclic aminomethyl alcohols?

Methodological Answer:

  • Data Triangulation: Compare acute toxicity (e.g., LD₅₀) across studies using standardized assays (OECD 423). Account for differences in solvent systems (DMSO vs. saline) .
  • Mechanistic Studies: Perform in vitro cytotoxicity assays (MTT or LDH release) on HepG2 cells to isolate organ-specific effects .
  • Meta-Analysis: Use tools like RevMan to statistically synthesize data, highlighting confounding variables (e.g., impurities in older syntheses) .

Basic: What spectroscopic techniques are most reliable for characterizing this compound?

Methodological Answer:

  • NMR: ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to confirm bicyclic structure. Key signals: δ 3.5–4.0 ppm (hydroxymethyl), δ 2.5–3.0 ppm (aminomethyl) .
  • Mass Spectrometry: High-resolution ESI-MS to verify molecular ion ([M+H]⁺ at m/z 184.18) and fragmentation patterns .
  • IR: Detect -OH (3300 cm⁻¹) and -NH₂ (1600 cm⁻¹) stretches .

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

Methodological Answer:

  • Scaffold Modification: Synthesize analogs with fluorinated (e.g., -CF₂ at position 4) or branched alkyl groups to assess steric/electronic effects .
  • Biological Testing: Screen analogs against target receptors (e.g., GPCRs) using radioligand binding assays. Prioritize compounds with <100 nM affinity .
  • Computational QSAR: Build regression models (e.g., PLS in MOE) correlating substituent properties (logP, polar surface area) with activity .

Advanced: What experimental controls are critical when studying this compound’s stability under varying pH conditions?

Methodological Answer:

  • Buffer Systems: Use citrate (pH 3–6), phosphate (pH 6–8), and borate (pH 8–10) buffers. Include blank controls to rule out buffer degradation .
  • Temperature: Conduct studies at 25°C (ambient) and 37°C (physiological). Monitor via LC-MS for degradation products (e.g., oxidized amines) .
  • Light Exposure: Protect samples from UV light using amber vials. Compare with light-exposed samples to assess photostability .

Basic: How can researchers validate the enantiomeric purity of this chiral bicyclic compound?

Methodological Answer:

  • Chiral HPLC: Use a Chiralpak AD-H column with hexane/isopropanol (90:10). Compare retention times with racemic standards .
  • Optical Rotation: Measure [α]₂₀ᴅ using a polarimeter. Compare with literature values for enantiopure references .
  • X-ray Crystallography: Resolve crystal structures to confirm absolute configuration (if single crystals are obtainable) .

Advanced: What strategies mitigate batch-to-batch variability in pharmacological assays involving this compound?

Methodological Answer:

  • Standardized Synthesis: Adopt fixed reaction conditions (e.g., 24-hour reflux in anhydrous THF) and validate via in-process QC (TLC monitoring) .
  • Analytical Harmonization: Use the same HPLC column (e.g., Agilent ZORBAX SB-C18) across batches. Calibrate instruments daily .
  • Biological Replicates: Include 3+ independent batches in cell-based assays, with internal controls (e.g., reference inhibitors) .

Advanced: How can molecular dynamics (MD) simulations clarify discrepancies in this compound’s solvation behavior?

Methodological Answer:

  • Force Field Selection: Use GAFF2 for the ligand and TIP3P for water. Parameterize partial charges via RESP fitting .
  • Simulation Setup: Run 200 ns trajectories in explicit solvent (water/ethanol mixtures) to model experimental conditions.
  • Analysis: Calculate radial distribution functions (RDFs) for hydrogen bonds between the hydroxymethyl group and solvent. Compare with experimental solvation free energy (ΔG_solv) .

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